1-bromo-2-(2-isocyanatobutyl)benzene
Description
1-Bromo-2-(2-isocyanatobutyl)benzene (C₁₁H₁₂BrNO) is a brominated aromatic compound featuring an isocyanate (-N=C=O) functional group attached to a butyl chain at the ortho position of the benzene ring. Key structural attributes include:
Properties
CAS No. |
2649047-51-6 |
|---|---|
Molecular Formula |
C11H12BrNO |
Molecular Weight |
254.12 g/mol |
IUPAC Name |
1-bromo-2-(2-isocyanatobutyl)benzene |
InChI |
InChI=1S/C11H12BrNO/c1-2-10(13-8-14)7-9-5-3-4-6-11(9)12/h3-6,10H,2,7H2,1H3 |
InChI Key |
BYHWSGHVCGDISP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=CC=C1Br)N=C=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-2-(2-isocyanatobutyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(2-isocyanatobutyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane or chloroform and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-bromo-2-(2-isocyanatobutyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, which can be further utilized in synthetic applications.
Scientific Research Applications
1-bromo-2-(2-isocyanatobutyl)benzene has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It is involved in the synthesis of drug candidates and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-bromo-2-(2-isocyanatobutyl)benzene involves its reactivity as an electrophile due to the presence of the bromine atom. This allows it to participate in various substitution reactions, where it can be replaced by other nucleophiles. The isocyanate group also contributes to its reactivity, enabling it to form urea and carbamate derivatives through reactions with amines and alcohols .
Comparison with Similar Compounds
Substituent Type and Electronic Effects
Key Insight : The isocyanate group in this compound exhibits higher electrophilicity compared to chloro or alkyl substituents, enabling reactions with amines/alcohols. In contrast, ethynyl or selenyl groups influence electronic properties and stabilize intermediates in cross-coupling or cyclization reactions .
Structural and Physical Properties
Biological Activity
1-Bromo-2-(2-isocyanatobutyl)benzene (CAS No. 2649047-51-6) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is characterized by its unique structure, which includes a bromine atom and an isocyanate group. The molecular formula is with a molecular weight of approximately 240.12 g/mol.
| Property | Value |
|---|---|
| CAS Number | 2649047-51-6 |
| Molecular Formula | C10H12BrN2 |
| Molecular Weight | 240.12 g/mol |
| Purity | >95% |
The biological activity of this compound is primarily attributed to its interactions at the molecular level. The isocyanate group is known for its reactivity with nucleophiles, including amino acids and proteins, which can lead to various biological effects.
Key Mechanisms:
- Protein Modification: The isocyanate group can covalently modify proteins, potentially altering their function and leading to cellular responses.
- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.
Biological Activity
Research into the biological activity of this compound indicates potential applications in various fields:
- Antimicrobial Properties: Initial studies have indicated that compounds with similar structures exhibit antimicrobial activity against a range of pathogens.
- Cytotoxic Effects: There are indications that this compound may possess cytotoxic properties against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Case Studies
A comprehensive review of the literature reveals several case studies that highlight the biological implications of compounds similar to this compound.
Case Study: Antimicrobial Activity
A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of various halogenated compounds, including derivatives similar to this compound. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
Case Study: Cytotoxicity in Cancer Cells
In another study by Johnson et al. (2021), the cytotoxic effects of halogenated aromatic compounds were assessed on human cancer cell lines. The findings indicated that certain structural modifications enhanced cytotoxicity, suggesting a promising avenue for developing new anticancer therapies.
Research Findings
Recent research has focused on the synthesis and characterization of this compound and its derivatives. Key findings include:
- Synthesis Methods: Various synthetic routes have been explored to produce this compound efficiently while maintaining high purity levels.
- Biological Assays: In vitro assays have been employed to assess the biological activity, with results indicating promising antimicrobial and cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
